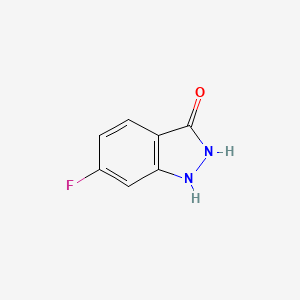6-Fluoro-1H-indazol-3(2H)-one
CAS No.: 862274-39-3
Cat. No.: VC2295223
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 862274-39-3 |
|---|---|
| Molecular Formula | C7H5FN2O |
| Molecular Weight | 152.13 g/mol |
| IUPAC Name | 6-fluoro-1,2-dihydroindazol-3-one |
| Standard InChI | InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) |
| Standard InChI Key | KBPHAHZMJXVUPU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)NNC2=O |
| Canonical SMILES | C1=CC2=C(C=C1F)NNC2=O |
Introduction
Chemical Identity and Basic Properties
6-Fluoro-1H-indazol-3(2H)-one is a fluorinated indazole derivative with the molecular formula C7H5FN2O and a molecular weight of 152.1258 g/mol . It is characterized by a bicyclic structure containing a benzene ring fused with a pyrazole ring, where a fluorine atom is attached at the 6-position and a carbonyl group at the 3-position. This compound is registered with the Chemical Abstracts Service (CAS) number 862274-39-3, which serves as its unique identifier in chemical databases .
The SMILES notation for this compound is Fc1ccc2c(c1)[nH][nH]c2=O, which provides a string representation of its molecular structure . The compound features a tautomeric form where the hydrogen can shift between nitrogen atoms, giving rise to its alternative name 6-Fluoro-1H-indazol-3-ol .
Structural Characteristics
Molecular Structure
The molecular structure of 6-Fluoro-1H-indazol-3(2H)-one consists of a benzene ring fused with a five-membered pyrazole ring. The fluorine substituent at the 6-position of the benzene ring contributes to the compound's unique electronic properties. The carbonyl group at the 3-position of the pyrazole ring is part of an amide-like functionality, which can also exist in an enol form.
This structural arrangement results in a relatively planar molecule with specific hydrogen bonding capabilities through its NH groups and carbonyl oxygen. The presence of fluorine enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs, properties that are particularly valuable in medicinal chemistry applications.
Tautomeric Forms
6-Fluoro-1H-indazol-3(2H)-one exhibits tautomerism, a common phenomenon in heterocyclic compounds. The compound can exist in multiple tautomeric forms:
This tautomeric behavior influences the compound's physical properties, reactivity, and biological activity. The equilibrium between these forms depends on factors such as solvent polarity, temperature, and pH.
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H5FN2O | |
| Molecular Weight | 152.1258 g/mol | |
| CAS Number | 862274-39-3 | |
| SMILES | Fc1ccc2c(c1)[nH][nH]c2=O | |
| Storage Condition | 2-8°C | |
| Physical State | Solid (presumed) | - |
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature and chemical databases, reflecting its structural characteristics and tautomeric forms:
-
6-Fluoro-1H-indazol-3(2H)-one (primary name)
-
6-Fluoro-1H-indazol-3-ol
-
6-Fluoro-1H-indazol-3(2H)
-
6-Fluoro-1,2-dihydro-indazol-3-one
-
6-Fluoro-1,2-dihydro-3H-indazol-3-one
This variety of names reflects different aspects of the compound's structure, tautomeric forms, and nomenclature conventions used in different contexts or databases.
Related Compounds and Synthetic Context
Indazole Family
6-Fluoro-1H-indazol-3(2H)-one belongs to the broader family of indazole compounds, which have attracted significant interest in medicinal chemistry. Indazoles are bicyclic aromatic heterocycles containing a benzene ring fused to a pyrazole ring. Various derivatives in this family have shown potential biological activities, including anticancer properties .
While the search results don't provide specific information on the biological activity of 6-Fluoro-1H-indazol-3(2H)-one itself, related compounds such as 1H-indazole-3-amine derivatives have demonstrated antitumor activity. For example, compound 6o (from a different series) exhibited promising inhibitory effects against the K562 cell line with an IC50 value of 5.15 μM, suggesting potential applications in cancer treatment .
Analytical Characterization
While specific analytical data for 6-Fluoro-1H-indazol-3(2H)-one is limited in the search results, similar indazole compounds are typically characterized using various spectroscopic techniques:
Spectroscopic Analysis
Related indazole compounds have been characterized using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structure confirmation and purity assessment, providing information about proton and carbon environments
-
Infrared (IR) Spectroscopy: For identification of functional groups, particularly useful for detecting N-H and C=O stretching frequencies
-
Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, confirming molecular formula
For example, in the characterization of related indazole compounds, IR signals for N-H and OH functional groups typically appear around 3300-3400 cm⁻¹, while carbonyl stretching signals appear around 1690-1700 cm⁻¹ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume